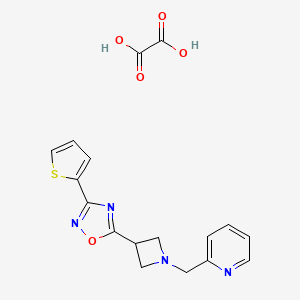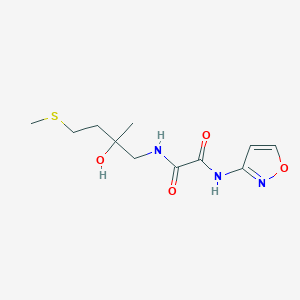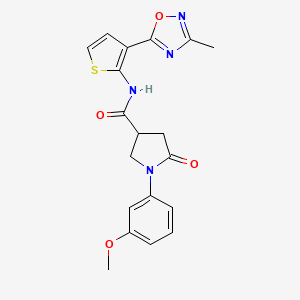
(3-(Pyrazin-2-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Pyrazin-2-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of pyrazinyl-piperidine derivatives and has shown promising results in various scientific studies. In
Wissenschaftliche Forschungsanwendungen
Hybrid Catalysts in Medicinal and Pharmaceutical Synthesis
Hybrid catalysts play a crucial role in the synthesis of heterocyclic compounds like pyranopyrimidines, which are key precursors for medicinal and pharmaceutical industries. The use of organocatalysts, metal catalysts, and green solvents facilitates the development of lead molecules with significant bioavailability and synthetic applications. This reflects the importance of structurally complex molecules similar to (3-(Pyrazin-2-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone in drug discovery and development (Parmar, Vala, & Patel, 2023).
Generation of Pyrazines in Food Products
The Maillard reaction, a method of synthesizing pyrazines, indicates the relevance of pyrazinyl compounds in enhancing flavors in food products. This process, while desirable for flavor development, involves careful control strategies to balance between promoting pyrazines' formation and minimizing harmful by-products, showcasing the chemical's role in food science and technology (Yu et al., 2021).
Inhibitors in Type 2 Diabetes Mellitus Treatment
Compounds related to pyrimidine and piperidine, such as DPP IV inhibitors, have been explored for their therapeutic potential in treating Type 2 Diabetes Mellitus. This demonstrates the medical significance of structurally related molecules in designing drugs that modulate enzyme activity critical for insulin secretion (Mendieta, Tarragó, & Giralt, 2011).
Heterocyclic N-oxide Molecules in Drug Development
Heterocyclic N-oxide molecules, including those derived from pyrazine, are highlighted for their potential in organic synthesis, catalysis, and medicinal applications. These compounds have shown anticancer, antibacterial, and anti-inflammatory activity, emphasizing the versatility of pyrazinyl and related structures in drug development (Li et al., 2019).
Synthesis of Complex Heterocycles
The synthesis of fused heterocycles, including structures involving pyrazine and pyrimidine moieties, is facilitated by multi-component reactions. These atom economical and eco-friendly methods enable the creation of complex molecules for pharmaceutical applications, illustrating the synthetic utility of compounds akin to (3-(Pyrazin-2-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone in generating biologically active heterocycles (Dhanalakshmi et al., 2021).
Wirkmechanismus
Target of Action
Similar compounds such as piperidine derivatives have been known to interact with various receptors and enzymes, playing a significant role in the pharmaceutical industry .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic profiles .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
Eigenschaften
IUPAC Name |
(3-pyrazin-2-yloxypiperidin-1-yl)-pyrimidin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c20-14(13-17-4-2-5-18-13)19-8-1-3-11(10-19)21-12-9-15-6-7-16-12/h2,4-7,9,11H,1,3,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKHIAVFFVFBCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CC=N2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyrazin-2-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(2,4-dichlorophenoxy)acetamido)-4-methylthiophene-3-carboxamide](/img/structure/B2942786.png)
![4-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2942788.png)
![N-[2-(4-methylphenyl)-4-oxochromen-7-yl]acetamide](/img/structure/B2942789.png)


![2-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2942793.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2942795.png)




![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-7,8-dihydroxy-2H-chromen-2-one](/img/structure/B2942804.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2942805.png)